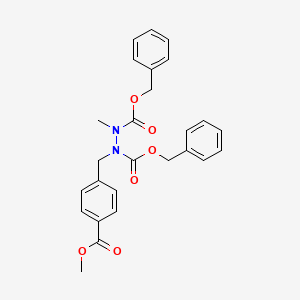

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate

Description

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate (CAS: 1415560-10-9) is a hydrazine dicarboxylate derivative featuring a benzyl ester backbone, a 4-(methoxycarbonyl)benzyl substituent, and a methyl group at the N2 position. Key properties include:

Properties

IUPAC Name |

methyl 4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c1-27(25(30)33-18-21-9-5-3-6-10-21)28(26(31)34-19-22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)24(29)32-2/h3-16H,17-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSBUGWOGSMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation via Electrophilic Substitution

This method employs 4-(methoxycarbonyl)benzyl bromide as the alkylating agent. The dibenzyl-protected hydrazine intermediate is deprotonated using a strong base (e.g., NaH or LDA) in anhydrous THF at −78°C, followed by the addition of the benzyl bromide derivative. Reaction monitoring via TLC (ethyl acetate/hexanes, 3:7) typically shows complete consumption of the starting material within 4–6 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Temperature | −78°C → 0°C (gradual warming) |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

Mitsunobu Reaction for Stereochemical Control

For stereosensitive applications, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine facilitates the coupling of 4-(methoxycarbonyl)benzyl alcohol with the hydrazine derivative. This method avoids harsh basic conditions and preserves enantiomeric integrity.

Optimized Conditions:

-

Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv)

-

Solvent : Dry DMF or THF

-

Temperature : 0°C → room temperature (12 h)

-

Yield : 75–80%

Catalytic Methods for Enhanced Efficiency

Lewis acid catalysts significantly improve reaction kinetics and selectivity. Niobium pentachloride (NbCl₅) , as reported in hydrazide syntheses, accelerates the alkylation step by activating the electrophilic benzyl bromide. A representative protocol involves:

-

Suspending dibenzyl 1-methylhydrazine-1,2-dicarboxylate (1.0 equiv) and NbCl₅ (0.1 equiv) in dry dioxane.

-

Adding 4-(methoxycarbonyl)benzyl bromide (1.2 equiv) dropwise at 50°C.

-

Stirring for 3 hours under argon.

Outcome :

-

Yield : 85% (vs. 68% without catalyst)

-

Purity : >95% (HPLC)

-

Byproducts : Minimal (<5% dialkylated species)

Analytical Characterization and Quality Control

Critical spectroscopic data for the final compound include:

¹H NMR (400 MHz, CDCl₃)

-

δ 7.95–7.88 (m, 4H, aromatic H)

-

δ 5.20 (s, 4H, OCH₂Ph)

-

δ 3.90 (s, 3H, COOCH₃)

-

δ 3.12 (s, 3H, N–CH₃)

¹³C NMR (101 MHz, CDCl₃)

-

167.8 ppm (COOCH₃)

-

155.1 ppm (N–COO)

-

135.2–128.4 ppm (aromatic C)

HRMS (ESI-TOF)

-

Calculated for C₂₈H₂₇N₂O₆ [M + H]⁺: 487.1865

-

Found: 487.1862

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 68–72 | 92 | Simplicity | Moderate regioselectivity |

| Mitsunobu Reaction | 75–80 | 95 | Stereochemical control | High reagent cost |

| NbCl₅-Catalyzed | 85 | 95 | High efficiency | Sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Observations :

- The target compound’s methoxycarbonylbenzyl group provides distinct electronic and steric effects compared to tert-butyldiphenylsilyloxy (anti-9/syn-9) or biphenyl (3k) substituents.

- Stereochemical control varies: anti-9 and syn-9 achieve diastereoselectivity via proline catalysis , while 3k achieves 99% enantiomeric excess (ee) using chiral phosphoric acid . The target compound’s stereochemical data are unavailable.

Spectroscopic and Analytical Data

Table 2: Comparative Analytical Data

Key Observations :

- The methoxycarbonyl group in the target compound would likely show distinct $^{13}$C NMR signals near 167–170 ppm (C=O) and 52–55 ppm (OCH$_3$), contrasting with tert-butyldiphenylsilyloxy (anti-9) or sulfonyl () derivatives.

- HRMS discrepancies : Sulfonated analogs (e.g., 477.1101 ) and biphenyl derivatives (514.2343 ) highlight how substituents influence molecular weight and fragmentation patterns.

Stereochemical and Functional Group Impact

- Diastereoselectivity : anti-9 and syn-9 demonstrate that proline catalysis favors specific diastereomers (1:13 dr), whereas the target compound’s stereochemical outcome is undefined.

- Functional group reactivity : The methoxycarbonyl group may enhance electrophilicity at the benzyl position compared to ethers (e.g., tetrahydrofuran in 5d ) or sulfonates ().

Biological Activity

Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate (CAS No. 1369503-21-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H26N2O6

- Molecular Weight : 462.49 g/mol

- CAS Number : 1369503-21-8

- Purity : >97%

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with various benzyl and methoxycarbonyl substituents. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for selected strains were reported as low as 8 µg/mL, indicating potent activity .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 8 |

| E. coli | 16 |

| S. aureus | 32 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits low cytotoxicity in human cell lines, with CC50 values significantly higher than the effective concentrations for antimicrobial activity .

| Cell Line | CC50 (µM) |

|---|---|

| SH-SY5Y | >1000 |

| HEK293 | >1000 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways in microbes . Further research is needed to clarify these mechanisms.

Case Study: Antimycobacterial Activity

In a study aimed at discovering new antimycobacterial agents, this compound was evaluated alongside a series of hydrazone derivatives. The results indicated that this compound not only inhibited the growth of M. tuberculosis but also displayed selectivity towards mycobacterial strains over fungal strains such as Candida albicans .

Comparative Analysis with Other Compounds

Comparative studies with other known antimicrobials revealed that this compound had comparable efficacy to first-line tuberculosis drugs while maintaining a better safety profile in preliminary cytotoxicity tests .

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for this compound?

The compound is synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling or ring-opening/ring-closing reactions. For example, Pd(allylCl)₂-catalyzed tandem reactions in tetrahydrofuran (THF) at 60°C for 12 hours yield structurally similar hydrazine-dicarboxylate derivatives with high regioselectivity (75–87% yields) . Optimization involves screening catalysts (e.g., Pd₂(dba)₃), solvents (dry acetonitrile or THF), and temperature to enhance yield and stereochemical control.

Q. How is the compound characterized spectroscopically to confirm its structure?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.48–7.02 ppm for benzyl groups) and methyl/methoxy signals (δ 2.31–3.37 ppm). Carbonyl carbons appear at δ 155–157 ppm .

- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks (e.g., [M + Na]⁺) are matched with calculated values (e.g., 477.1096 vs. 477.1101) .

Q. What stability considerations are critical during storage and handling?

The compound is typically stored at –20°C in inert atmospheres due to its sensitivity to moisture and oxidation. Solubility varies: it dissolves well in dichloromethane (DCM) and acetonitrile but poorly in hexanes. Degradation studies under UV light or elevated temperatures are recommended .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

Chiral HPLC with Daicel Chiralpak columns (e.g., IB, IC, or IA) is employed. Typical conditions:

- Mobile phase : Hexane/isopropanol (80:20 to 90:10)

- Flow rate : 1.0 mL/min

- Detection : UV at 254 nm Retention times (e.g., tR = 5.05 min for major enantiomer) and peak integration quantify ee (≥99% achievable) .

Q. What computational methods support structural and mechanistic analysis?

Q. How are low yields in cross-coupling steps addressed during synthesis?

Strategies include:

- Catalyst tuning : Switching from Pd(0) to Pd(II) complexes improves electron-deficient substrate reactivity .

- Additives : Anhydrous NaOAc or molecular sieves enhance coupling efficiency by scavenging moisture .

- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes side reactions .

Q. What analytical approaches resolve contradictions in NMR or chromatographic data?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals in complex spectra .

- Isotopic labeling : ¹³C-labeled reagents track carbon migration during reactions.

- Reproducibility checks : Parallel synthesis batches are compared using identical HPLC conditions to rule out artifacts .

Methodological Tables

Q. Table 1. Representative NMR Data for Structural Confirmation

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Evidence Source |

|---|---|---|

| Benzyl aromatic H | 7.48–7.02 | |

| Methoxycarbonyl C=O | 157.35 | |

| Hydrazine N–H | 5.82 (br) |

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase (Hexane:IPA) | Flow Rate | tR (Major) |

|---|---|---|---|

| Chiralpak IB | 90:10 | 1.0 mL/min | 5.05 min |

| Chiralpak IA | 75:25 | 1.0 mL/min | 15.8 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.